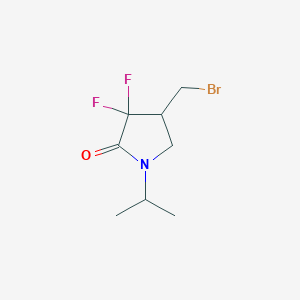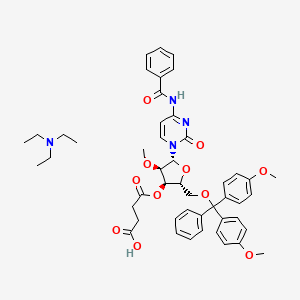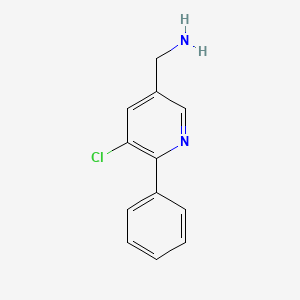
(5-Chloro-6-phenylpyridin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-6-phenylpyridin-3-yl)methanamine is an organic compound that belongs to the class of amines It is characterized by a pyridine ring substituted with a chlorine atom at the 5-position and a phenyl group at the 6-position, with a methanamine group attached to the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-phenylpyridin-3-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted pyridine and phenyl derivatives.
Formation of the Pyridine Ring: The pyridine ring is formed through cyclization reactions involving the starting materials.
Substitution Reactions: Chlorine and phenyl groups are introduced to the pyridine ring through electrophilic aromatic substitution reactions.
Introduction of the Methanamine Group: The methanamine group is introduced via nucleophilic substitution reactions, often using reagents such as formaldehyde and ammonia under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. Key factors include the optimization of reaction conditions, such as temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Chloro-6-phenylpyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
(5-Chloro-6-phenylpyridin-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Research: It is used as a building block in the synthesis of biologically active molecules, aiding in the study of biochemical pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of (5-Chloro-6-phenylpyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and specificity are crucial to understanding its effects at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Phenylpyridin-3-yl)methanamine: Similar structure but lacks the chlorine atom at the 5-position.
(6-Chloro-5-methylpyridin-3-yl)methanamine: Similar structure but has a methyl group instead of a phenyl group at the 6-position.
Uniqueness
The presence of both chlorine and phenyl groups in (5-Chloro-6-phenylpyridin-3-yl)methanamine imparts unique chemical and physical properties, such as increased lipophilicity and potential for specific molecular interactions
Propriétés
Formule moléculaire |
C12H11ClN2 |
|---|---|
Poids moléculaire |
218.68 g/mol |
Nom IUPAC |
(5-chloro-6-phenylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C12H11ClN2/c13-11-6-9(7-14)8-15-12(11)10-4-2-1-3-5-10/h1-6,8H,7,14H2 |
Clé InChI |
FXBQIILMWHUPSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=C(C=N2)CN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


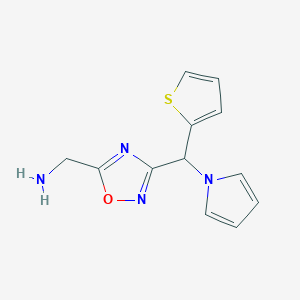

![Ethyl 4-{[(4-butoxyphenyl)carbonyl]amino}benzoate](/img/structure/B14885427.png)
![3-[(3-Butenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14885428.png)

![(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14885440.png)
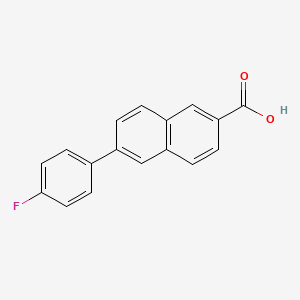
methanol](/img/structure/B14885456.png)
![2-(3-isopropyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid](/img/structure/B14885460.png)
![2-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885461.png)
![3-Cyclopropyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B14885467.png)

